molecular formula C21H23NO4 B1614092 3-Carboethoxy-3'-morpholinomethyl benzophenone CAS No. 898765-23-6

3-Carboethoxy-3'-morpholinomethyl benzophenone

Cat. No.: B1614092
CAS No.: 898765-23-6
M. Wt: 353.4 g/mol
InChI Key: JDYPTBGHBIBZKX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

3-Carboethoxy-3'-morpholinomethyl benzophenone (CAS 898765-23-6) is systematically named as ethyl 3-[3-(4-morpholinylmethyl)benzoyl]benzoate. This nomenclature adheres to IUPAC guidelines, where the parent structure is benzophenone, with substituents identified by their positions. The carboethoxy group (-COOEt) occupies the 3-position of the benzoate ring, while the morpholinomethyl group (-CH₂N(CH₂CH₂)₂O) is attached to the 3'-position of the benzoyl moiety.

Isomeric considerations :

  • The compound’s symmetry prevents geometric isomerism.
  • No positional isomers (e.g., 4'-morpholinomethyl derivatives) are reported in literature for this specific structure.
  • Substituent orientation is fixed due to the benzophenone scaffold, eliminating stereoisomerism.
Substituent Position Functional Group CAS Number
3 (Benzoate) Carboethoxy 898765-23-6
3' (Benzoyl) Morpholinomethyl 898765-23-6

Crystallographic Characterization and X-ray Diffraction Analysis

Structural confirmation relies on spectroscopic and crystallographic methods, though direct X-ray diffraction (XRD) data for this compound are not publicly available. Key insights derive from analogous benzophenone derivatives:

  • Predicted crystal properties :

    • Density : 1.180 ± 0.06 g/cm³ (theoretical).
    • Boiling point : 510.9 ± 50.0°C (predicted).
    • pKa : 6.15 ± 0.10 (estimated for carboxylic acid derivatives).
  • XRD applications in related compounds :

    • Benzophenone synthase (BPS) from Garcinia mangostana has been crystallized to resolve its active-site cavity, demonstrating the utility of XRD in elucidating benzophenone-derived enzyme structures.
    • Recrystallization techniques (e.g., methanol trituration) enhance enantiopurity in morpholinyl-containing compounds, suggesting potential optimization pathways.

Challenges :

  • The compound’s low water solubility and bulky morpholinomethyl group may hinder single-crystal growth.
  • Powder XRD could provide phase composition data, as seen in volcanic rock analyses, but such studies are not documented for this compound.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzophenone Derivatives

Substituent effects on reactivity and physical properties:

Property This compound Ortho-Analogues Meta-Analogues Para-Analogues
Electronic influence Electron-withdrawing (COOEt) + electron-donating (morpholinomethyl) Stronger steric hindrance Moderate steric effects Minimal steric effects
Solubility Low (lipophilic) Reduced (ortho-crowding) Moderate Highest
Biological activity Potential enzyme modulation Limited data Limited data Limited data

Key distinctions :

  • Morpholinomethyl group : Enhances hydrogen-bonding capacity compared to simpler alkyl substituents, as seen in similar morpholine-containing pharmaceuticals.
  • Carboethoxy ester : Labile under hydrolytic conditions, enabling derivatization (e.g., amidation).

Contrast with simpler benzophenones :

  • Benzophenone (C₁₃H₁₀O) lacks substituents, resulting in higher volatility (b.p. 305.4°C).
  • Oxybenzone (CAS 131-57-7) exhibits UV-absorbing properties due to conjugated substituents, absent in this compound.

Properties

IUPAC Name

ethyl 3-[3-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYPTBGHBIBZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643076
Record name Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-23-6
Record name Ethyl 3-[3-(4-morpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches to Benzophenone Derivatives

Benzophenone derivatives, including 3-Carboethoxy-3'-morpholinomethyl benzophenone, are generally synthesized by modifying the benzophenone scaffold through various organic reactions. The key starting point is the synthesis of benzophenone itself, which can be achieved by several classical methods:

Method Raw Materials Catalyst Advantages Disadvantages
Benzoyl chloride method Benzoyl chloride, benzene Anhydrous aluminum chloride Simple process, short cycle, high efficiency Expensive raw materials, corrosive by-products, catalyst recovery issues
Benzoic acid method Benzoic acid, m-xylene Lewis acid Uses cheaper raw materials Catalyst recovery and purification difficulties
Phosgene method Benzene, phosgene Anhydrous aluminum chloride Low raw material cost, mild conditions, high yield Toxic phosgene, strict equipment and safety requirements
Benzyl chloride method Benzyl chloride, benzene Aluminum trichloride Cheap raw materials, high yield Complex process, high reaction temperature, polyphenyl by-products

These methods form the foundation for preparing benzophenone, which is then functionalized to obtain substituted derivatives such as this compound.

Specific Preparation Strategy for this compound

The preparation of this compound involves introducing the carboethoxy group and the morpholinomethyl substituent onto the benzophenone core. While direct literature on this exact compound is limited, related synthetic routes for o-substituted benzophenones provide a reliable framework:

  • Step 1: Synthesis of 3-Carboethoxy Benzophenone Intermediate

    The carboethoxy group is typically introduced via esterification or nucleophilic substitution reactions on the benzophenone ring or its precursors. One effective approach is the reaction of isocoumarins with phenylmagnesium bromide under anhydrous conditions to yield o-substituted benzophenones with good yields (modest to good).

  • Step 2: Introduction of Morpholinomethyl Group

    The morpholinomethyl substituent can be introduced through nucleophilic substitution or reductive amination on an appropriate benzophenone intermediate bearing a suitable leaving group (e.g., halogen or activated methyl group). Morpholine reacts with benzophenone derivatives under controlled conditions to attach the morpholinomethyl moiety.

  • Step 3: Purification and Characterization

    The final compound is purified by recrystallization or chromatography and characterized by IR, NMR, and melting point analysis to confirm structure and purity.

Detailed Reaction Conditions and Yields

Based on analogous syntheses of substituted benzophenones and ethoxycarbonyl derivatives, typical reaction conditions and yields are summarized below:

Step Reaction Conditions Yield (%) Notes
Formation of o-substituted benzophenone intermediate Anhydrous ether solvent, dry ice bath, phenylmagnesium bromide addition, reflux for few hours 60-85% Requires strict anhydrous conditions for Grignard reaction
Nucleophilic substitution with morpholine Room temperature to mild heating (20–80°C), solvent such as dichloromethane or toluene, reaction time 3–7 hours 70-90% Careful pH control and inert atmosphere improve yield
Purification Recrystallization or column chromatography - Confirmed by IR, NMR, melting point

Experimental Insights from Related Ethoxycarbonyl and Morpholine Derivatives

Research on ethoxycarbonyl-containing compounds and morpholine derivatives provides useful procedural insights:

  • Ethoxycarbonyl isothiocyanate reacts with amines in solvents like dichloromethane or toluene at 20–87°C over several hours, yielding carbamate or thiourea derivatives with yields ranging from 70% to 99%.

  • Morpholine substitution reactions benefit from mild reflux conditions and careful pH control to avoid side reactions and maximize product purity.

  • Reaction monitoring by TLC and product characterization by IR and NMR spectroscopy ensure high-quality synthesis outcomes.

Summary Table: Preparation Methods Overview for this compound

Preparation Stage Key Reagents/Conditions Yield Range Advantages Challenges
Benzophenone core synthesis Benzoyl chloride/benzoic acid/phosgene 60-90% Established industrial methods Handling toxic/corrosive reagents
Carboethoxy group introduction Isocoumarins + phenylmagnesium bromide 60-85% Efficient, good yields Requires anhydrous conditions
Morpholinomethyl substitution Morpholine, halogenated benzophenone 70-90% Mild conditions, good selectivity Requires pH and temperature control
Purification and characterization Recrystallization, chromatography - High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

3-Carboethoxy-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzophenone derivatives.

    Reduction: Reduced benzophenone derivatives.

    Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

3-Carboethoxy-3’-morpholinomethyl benzophenone is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Carboethoxy-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key analogs include benzophenones with morpholinomethyl, piperidinomethyl, or pyrrolidinomethyl groups, as well as variations in substituent positions (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) XLogP<sup>3</sup> Polar Surface Area (Ų) Key Applications
3-Carboethoxy-3'-morpholinomethyl BP 898765-23-6 C21H23NO4 3, 3' 353.4 ~4.1* ~45* Photoinitiators, Drug intermediates
2-Chloro-3'-morpholinomethyl BP 898791-89-4 C18H18ClNO2 2, 3' 315.8 3.4 29.5 Antimicrobial agents
4-Bromo-2-fluoro-3'-morpholinomethyl BP N/A C18H16BrFNO2 4-Br, 2-F, 3' 385.2 ~3.8 ~32 Polymer crosslinking
3-Carboethoxy-4'-morpholinomethyl BP 898769-82-9 C21H23NO4 3, 4' 353.4 ~4.0 ~45 Not reported
4'-Cyano-3-piperidinomethyl BP N/A C20H20N2O 3, 4'-CN 328.4 ~3.0 ~50 Antidiabetic agents

*Estimated based on structural analogs.

Key Observations :

Halogenated analogs (e.g., 2-Chloro-3'-morpholinomethyl BP) exhibit lower molecular weights and logP values, favoring applications in antimicrobials due to enhanced membrane permeability .

Functional Group Effects: Morpholine vs. Piperidine/Pyrrolidine: Morpholine’s oxygen atom increases polarity (higher polar surface area) compared to piperidine or pyrrolidine derivatives, improving solubility in aqueous systems . Carbethoxy vs. Cyano: The carbethoxy group in the target compound enhances lipophilicity (logP ~4.1) relative to cyano-substituted analogs (logP ~3.0), making it more suitable for hydrophobic polymer matrices .

Biological Activity

3-Carboethoxy-3'-morpholinomethyl benzophenone (CEMB) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

CEMB is characterized by the following molecular formula: C21H23NO4. Its structure includes a benzophenone core, a morpholinomethyl group, and an ethyl ester functional group. This arrangement allows for diverse interactions with biological molecules, making it a subject of interest in various research fields.

Table 1: Structural Features of CEMB

FeatureDescription
Molecular FormulaC21H23NO4
Core StructureBenzophenone
Functional GroupsMorpholinomethyl, Ethyl Ester
CAS Number898765-23-6

Antimicrobial Properties

Research indicates that CEMB exhibits significant antimicrobial activity against various pathogens. Notably, studies have shown its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a comparative study, CEMB was tested against common bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

PathogenMIC (µg/mL)Comparison with Standard Antibiotics
E. coli25Ampicillin (50 µg/mL)
S. aureus20Gentamicin (10 µg/mL)

These results suggest that CEMB possesses comparable or superior antimicrobial properties relative to traditional antibiotics.

The mechanism by which CEMB exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that CEMB may inhibit key enzymes or disrupt cellular membranes, leading to cell death.

Interaction Studies

Studies have shown that CEMB interacts with various biological molecules, enhancing its potential as a therapeutic agent. For example, its ability to modulate enzyme activity has been documented, indicating a multifaceted mechanism of action.

Applications in Drug Development

Given its promising biological activity, CEMB is being explored as a pharmaceutical intermediate in the development of new drugs. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.

Research Applications

CEMB is utilized in several scientific domains:

  • Medicinal Chemistry : As a precursor for synthesizing analogs with improved biological activity.
  • Organic Synthesis : Serving as a building block for more complex chemical entities.
  • Material Science : Investigated for its photochemical properties in the development of specialty materials.

Comparison with Similar Compounds

CEMB's distinct substitution pattern sets it apart from related compounds, which may exhibit different reactivity and biological profiles. Below is a comparison table highlighting similar compounds:

Compound NameCAS NumberKey Features
3-Carboethoxy-4'-morpholinomethyl benzophenone898769-82-9Different substitution pattern
3-Carboethoxy-3'-piperidinomethyl benzophenone898770-04-2Contains piperidine instead of morpholine
3-Carboethoxy-3'-pyrrolidinomethyl benzophenone898770-05-3Contains pyrrolidine instead of morpholine

Q & A

What methodological approaches are recommended for synthesizing 3-Carboethoxy-3'-morpholinomethyl benzophenone with high yield and purity?

To optimize synthesis, employ a multi-step strategy:

Morpholinomethyl introduction : Use Buchwald-Hartwig coupling or nucleophilic substitution to attach the morpholine moiety to the benzophenone backbone. Catalytic systems like Pd(OAc)₂ with Xantphos may enhance efficiency.

Esterification : React the intermediate with ethyl chloroformate under anhydrous conditions (e.g., dry DCM, 0–5°C) to introduce the carboethoxy group.

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
Reference morpholine-containing analogs and benzophenone derivatives for reaction condition optimization .

How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?

Discrepancies often arise from polymorphic variations or solvent inclusion. To address this:

  • Perform single-crystal X-ray diffraction under controlled crystallization conditions (e.g., varying solvents like acetonitrile vs. toluene).
  • Compare experimental data with density functional theory (DFT) -optimized molecular geometries to validate bond angles and dihedral conformations.
  • Conduct powder X-ray diffraction (PXRD) to identify polymorphic forms and assess phase purity.
    This approach aligns with structural validation methods used for benzophenone analogs .

What advanced analytical techniques are critical for characterizing the environmental stability of this compound?

Photodegradation studies : Expose the compound to simulated sunlight (e.g., Xenon arc lamp) in aqueous matrices. Quantify degradation products via LC-QTOF-MS to identify transformation pathways.

Hydrolysis kinetics : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 40°C. Use NMR spectroscopy to track ester hydrolysis and morpholine ring opening.

Biodegradation assays : Apply OECD 301 guidelines (e.g., Closed Bottle Test) to assess microbial degradation potential.
These methods are adapted from environmental fate studies of structurally related benzophenones .

How can the potential endocrine-disrupting activity of this compound be evaluated in vitro?

Receptor-binding assays : Use fluorescence polarization or SPR to measure affinity for estrogen receptor alpha (ERα) or androgen receptor (AR). Include benzophenone-3 as a positive control .

Transcriptional activation : Employ reporter gene assays (e.g., ER-CALUX) in human cell lines (e.g., MCF-7) to assess agonistic/antagonistic effects.

Cytotoxicity screening : Perform MTT assays to differentiate receptor-specific activity from nonspecific cell death.
Methodologies are informed by endocrine disruption studies of benzophenone derivatives .

What experimental strategies are effective for probing the reactivity of the morpholinomethyl group in nucleophilic substitution reactions?

Kinetic isotope effects (KIE) : Use deuterated morpholine to investigate rate-determining steps in SNAr reactions.

Competitive reactions : Compare reactivity with alternative nucleophiles (e.g., piperidine vs. morpholine) under identical conditions.

Computational modeling : Apply DFT to map transition states and identify steric/electronic barriers.
These strategies draw from synthetic workflows for morpholine-functionalized compounds .

How should researchers design experiments to determine the partition coefficients (LogP) of this compound?

Shake-flask method : Partition the compound between n-octanol and water (saturated for 24 hr), then quantify concentrations via HPLC-UV .

Validation : Cross-check experimental LogP with computational tools (e.g., XLogP3 or MarvinSuite).

Solvent effects : Test alternative solvent systems (e.g., cyclohexane/water) to assess hydrophobicity under varying conditions.
This methodology is consistent with partition coefficient studies for benzophenone derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Carboethoxy-3'-morpholinomethyl benzophenone
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3-Carboethoxy-3'-morpholinomethyl benzophenone

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